N-({N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups such as nitro, hydrazine, and amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Coupling with 3-Fluorobenzoyl Chloride: The hydrazone intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the final product, N-({N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-({N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting cancer or bacterial infections.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-({N’-[(E)-[4-(diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide: Similar structure but with a diethylamino group instead of a nitro group.
N-({N’-[(E)-(4-Bromo-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-({N’-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12ClFN4O4 |
---|---|
Molecular Weight |
378.74 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C16H12ClFN4O4/c17-13-5-4-10(6-14(13)22(25)26)8-20-21-15(23)9-19-16(24)11-2-1-3-12(18)7-11/h1-8H,9H2,(H,19,24)(H,21,23)/b20-8+ |
InChI Key |
PEIRPDFNHFRPGY-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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